molecular formula C9H9FN4 B13487257 4-(4-Fluorophenyl)-4H-1,2,4-triazole-3-methanamine

4-(4-Fluorophenyl)-4H-1,2,4-triazole-3-methanamine

Cat. No.: B13487257
M. Wt: 192.19 g/mol
InChI Key: DSJNRJKSUUSYAL-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-4H-1,2,4-triazole-3-methanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the fluorophenyl group in this compound enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-4H-1,2,4-triazole-3-methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluorobenzylamine with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-4H-1,2,4-triazole-3-methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

4-(4-Fluorophenyl)-4H-1,2,4-triazole-3-methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-4H-1,2,4-triazole-3-methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylacetonitrile
  • 4-Fluorophenylhydrazine hydrochloride
  • 4-Fluorophenylacetic acid

Uniqueness

4-(4-Fluorophenyl)-4H-1,2,4-triazole-3-methanamine is unique due to its triazole ring structure combined with the fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

[4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methanamine

InChI

InChI=1S/C9H9FN4/c10-7-1-3-8(4-2-7)14-6-12-13-9(14)5-11/h1-4,6H,5,11H2

InChI Key

DSJNRJKSUUSYAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NN=C2CN)F

Origin of Product

United States

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